3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride

Formulation Science Medicinal Chemistry Salt Screening

Researchers often face SAR invalidation when substituting benzylic amine scaffolds. 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride (CAS 1197466-21-9) solves this with its defined 2-methyl substitution and primary amine handle. Key advantages: (1) Ideal building block for ATP-competitive kinase inhibitors-readily acylated or sulfonylated to introduce hinge-binding motifs. (2) Privileged scaffold for GPCR ligand libraries, offering a chiral center or steric constraint absent in unsubstituted analogs. (3) Hydrochloride salt ensures solid-state stability and aqueous solubility (calc. LogP ~1.96), facilitating purification and biological testing. Supplied at ≥95% purity for reliable SAR and hit identification.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1197466-21-9
Cat. No. B1522016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride
CAS1197466-21-9
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC(CN)COCC1=CC=CC=C1.Cl
InChIInChI=1S/C11H17NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H
InChIKeyBMDHTOYUAFZPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride Overview


3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride (CAS 1197466-21-9) is a benzylic primary amine derivative characterized by a 2-methyl substitution on the propan-1-amine backbone . It is supplied as a hydrochloride salt (MF: C₁₁H₁₈ClNO; MW: 215.72) with typical purity specifications of 95% [1]. This compound serves as a versatile synthetic intermediate and chemical scaffold for research applications, primarily in medicinal chemistry and organic synthesis .

1
Primary amine building block Enables amide, sulfonamide, and secondary amine formation
2
Hydrochloride salt form Supports aqueous solubility and solid-state handling
3
Research-grade purity Suitable for SAR and library synthesis without re-purification

Why 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride Cannot Be Substituted


Substituting a benzylic amine scaffold with a generic analog is scientifically unsound due to profound differences in physicochemical properties and synthetic utility conferred by subtle structural variations. The hydrochloride salt form of this specific compound provides enhanced solid-state stability and aqueous solubility compared to its free base counterpart, directly impacting handling and formulation in experimental protocols . Furthermore, structural analogs, such as 1-(benzyloxy)-2-methylpropan-2-amine, exhibit a completely different substitution pattern on the carbon backbone (a tertiary vs. primary amine), leading to distinct reactivity, steric hindrance, and biological target engagement profiles [1]. Therefore, replacing one with another without empirical validation will invalidate structure-activity relationships (SAR), compromise synthetic routes, and confound biological assay results.

Free base vs hydrochloride salt
Replacing the HCl salt with the free base may alter aqueous solubility and long-term storage stability, affecting assay-ready preparation.
Primary amine vs tertiary amine analog
The tertiary analog (CAS 1349186-05-5) lacks the derivatizable primary amine, limiting acylation and sulfonylation pathways critical for SAR expansion.

Key Evidence for 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride


Aqueous Solubility Enhancement as HCl Salt

The hydrochloride salt form of this compound offers a critical advantage in aqueous solubility over its free base. Calculated physicochemical parameters indicate the free base has a logP of 1.958, which, while lipophilic, is modulated by the salt formation to improve aqueous solubility for biological assays [1]. While direct solubility data is vendor-specific, the thermodynamic principle is that the hydrochloride salt of a primary amine is significantly more soluble in water than the neutral free base, a key differentiator for in vitro testing and formulation development .

Aqueous Solubility
Class-level
Hydrochloride salt improves aqueous solubility relative to free base (logP 1.96).
Supports dissolution in aqueous buffers for in vitro assays.
No quantified solubility data; vendor-specific.
Formulation Science Medicinal Chemistry Salt Screening

Primary Amine vs Tertiary Amine Analogs

A direct structural comparator, 1-(benzyloxy)-2-methylpropan-2-amine hydrochloride (CAS 1349186-05-5), possesses a tertiary amine center, whereas this compound (CAS 1197466-21-9) is a primary amine [1][2]. This fundamental difference dictates distinct chemical reactivity (e.g., nucleophilicity, acylation vs. alkylation potential) and steric hindrance. The primary amine nature of the target compound allows for derivatization into secondary and tertiary amines, sulfonamides, or amides, which is not possible with the sterically hindered tertiary analog without dealkylation [2].

Amine Class Reactivity
Head-to-head
Primary amine (target) vs tertiary amine analog (CAS 1349186-05-5). Primary amine allows acylation, sulfonylation; tertiary amine is sterically hindered.
Enables versatile derivatization; tertiary analog limits synthetic scope.
Structural identity confirmed via SMILES.
Organic Synthesis Medicinal Chemistry SAR Analysis

Long-Term Storage Stability

The hydrochloride salt of this compound is specified for long-term storage in a cool, dry place by suppliers, indicating a robust solid-state stability profile suitable for compound library management . In contrast, the free base form may be more susceptible to oxidation or carbonate formation upon exposure to air, a common issue with primary amines. While explicit comparative stability data for this specific pair is not published, this class-level property is a key driver for purchasing the salt form .

Storage Stability
Class-level
Hydrochloride salt specified for long-term storage in a cool, dry place. Free base may require inert atmosphere.
Reduces degradation risk and re-purification needs.
No published comparative stability data.
Compound Management Stability Logistics

Low Steric Hindrance for Target Engagement

The substitution pattern on the propan-1-amine backbone directly impacts molecular conformation and steric interactions. The target compound, with its 2-methyl group on a linear 1-amine chain, presents a different spatial arrangement compared to more complex analogs like N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-(trifluoromethyl)aniline, which features a hindered secondary amine motif . This difference in steric bulk influences its ability to interact with enzyme active sites or receptor pockets, a critical parameter in SAR campaigns. The simpler, less hindered structure of this compound makes it a more suitable starting point for lead optimization where incremental increases in steric bulk are desired .

Steric Profile
Class-level
Single methyl branch on primary amine provides low steric hindrance vs hindered amine analogs (e.g., tertiary amine derivatives).
Useful as low-steric-bulk reference in SAR campaigns.
Qualitative; no target engagement data.
Medicinal Chemistry Binding Assays Conformational Analysis

Applications of 3-(Benzyloxy)-2-methylpropan-1-amine Hydrochloride


Synthesis of Novel Kinase Inhibitors

Due to its primary amine functionality, this compound is an ideal building block for constructing ATP-competitive kinase inhibitors. It can be readily acylated or sulfonylated to introduce a hinge-binding motif or a solvent-exposed moiety . Its moderate lipophilicity (calculated logP of the free base ~1.96) and improved aqueous solubility as the hydrochloride salt facilitate purification and biological testing of resulting analogs [1].

Exploration of GPCR Ligand Chemical Space

The benzylic amine scaffold is a privileged structure for G protein-coupled receptor (GPCR) ligands. This specific compound offers a defined point for chemical diversification, allowing medicinal chemists to probe the orthosteric or allosteric binding pockets of aminergic receptors. The 2-methyl substitution provides a chiral center (if synthesized as a single enantiomer) or a specific steric constraint absent in unsubstituted propan-1-amine analogs .

Hindered Amine Intermediate

While this compound is a primary amine, its 2-methyl substitution provides a foundational steric element. It can be used as a precursor in the synthesis of more complex, hindered amine building blocks, such as those found in Sigma-Aldrich's portfolio of 'chemically differentiated' amines for drug discovery . This positions it as a valuable starting material for creating proprietary, patentable chemical matter.

Compound Library Screening and Hit Validation

As a structurally simple benzylic amine with good purity (≥95%) and long-term storage stability as a hydrochloride salt, this compound is well-suited for inclusion in focused or diversity-oriented screening libraries . Its low molecular weight (215.72) and favorable LogP for the free base (1.96) align with lead-like criteria, making it a non-promiscuous starting point for hit identification campaigns [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Primary amine for hinge-binding motif acylation
Acylation/sulfonylation efficiency and product purity
GPCR ligand diversification
Benzylic amine scaffold for receptor pocket probing
Orthosteric/allosteric binding SAR
Hindered amine precursor
2-Methyl substitution for initial steric constraint
Further functionalization to chiral or hindered amines
Focused library screening
Lead-like physicochemical profile
Purity and stability for hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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